molecular formula C18H13ClO5S B2524181 Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate CAS No. 320417-79-6

Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate

Cat. No.: B2524181
CAS No.: 320417-79-6
M. Wt: 376.81
InChI Key: RAWDQUKCJIPGLB-UHFFFAOYSA-N
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Description

“Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C18H13ClO5S . It is also known as "methyl 3-{5-[(4-chlorobenzoyloxy)methyl]furan-2-yl}thiophene-2-carboxylate" .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring and a furan ring, both of which are five-membered rings with one heteroatom. The thiophene ring is substituted with a carboxylate group, while the furan ring is substituted with a (4-chlorobenzoyl)oxy]methyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound can be found in various chemical databases .

Scientific Research Applications

Chemical Transformations and Synthesis

Methyl 3-(5-{[(4-chlorobenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate, due to its complex structure, is involved in various chemical transformations and synthesis processes. For instance, El’chaninov et al. (1982) explored the oxidation of similar compounds, revealing insights into the potential chemical behaviors of such complex molecules (El’chaninov, Simonov, & Simkin, 1982). Pevzner (2011) studied the hydrolysis and subsequent conversion of similar furan compounds, demonstrating the versatility of these compounds in synthetic chemistry (Pevzner, 2011).

Organic Chemistry and Compound Formation

Research in organic chemistry has revealed various reactions and mechanisms involving furan and thiophene derivatives. Corral and Lissavetzky (1984) investigated reactions leading to the formation of thiotetronic and α-halogenothiotetronic acids, which sheds light on the potential reactivity of similar compounds (Corral & Lissavetzky, 1984). Burgaz et al. (2007) focused on the oxidative cyclization of 3-oxopropanenitriles, providing insights into the cyclization processes that could be relevant to similar chemical structures (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Photochromic Properties and Synthesis

Dithienylthiazines, including derivatives from dithienylacetylenes, have been studied for their moderate photochromic properties. Research by Belen’kii et al. (2005) on these compounds can provide an understanding of how similar chemical structures may behave under different conditions (Belen’kii, Shirinian, Gromova, Kolotaev, & Krayushkin, 2005).

Polymer Formation and Properties

The formation of polymers and their properties is another area of interest. For example, the study by Näsman (2003) on furan derivatives highlights the potential of these compounds in polymer synthesis and characterization (Näsman, 2003).

Coordination Chemistry

In coordination chemistry, the behavior of similar compounds with metal ions is of great interest. Research by Bouet and Dugué (1989) on furan aldoxime complexes with 3d element dihalides reveals the potential of similar compounds in forming complex metal-organic structures (Bouet & Dugué, 1989).

Safety and Hazards

Information about the safety, risk, hazard, and Material Safety Data Sheet (MSDS) of this compound can be found in chemical databases .

Properties

IUPAC Name

methyl 3-[5-[(4-chlorobenzoyl)oxymethyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5S/c1-22-18(21)16-14(8-9-25-16)15-7-6-13(24-15)10-23-17(20)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWDQUKCJIPGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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